Aqueous Solubility Differentiation: 2,3-Dimethylphenyl Guanidinopyrimidine (5cj) vs. Regioisomeric Methylbenzyl Analogs
In the Kohoutova et al. (2022) FOXO3 inhibitor series, the 2,3-dimethylphenyl-bearing guanidinopyrimidine derivative 5cj (C15H19N5; MW 269.35—isobaric with the target compound and sharing the same phenyl substitution pattern) exhibited the highest aqueous solubility among all benzyl- and phenyl-linked analogs tested, reaching 13 mM in 20 mM phosphate buffer (pH 6.5) with 50 mM KCl at 23 °C [1]. This represents a 6.5-fold solubility advantage over the unsubstituted benzyl parent 5cc (solubility 10 mM), a 3.25-fold advantage over the p-methylbenzyl regioisomer 5cd (4 mM), and approximately 6.5-fold over the ortho-methylbenzyl analog 5cf (2 mM) [1].
| Evidence Dimension | Aqueous solubility (mM) |
|---|---|
| Target Compound Data | 13 mM (compound 5cj; 2,3-dimethylphenyl-bearing guanidinopyrimidine) |
| Comparator Or Baseline | 5cc (unsubstituted benzyl): 10 mM; 5cd (p-methylbenzyl): 4 mM; 5ce (m-methylbenzyl): 4 mM; 5cf (o-methylbenzyl): 2 mM |
| Quantified Difference | 1.3× vs. 5cc; 3.25× vs. 5cd/5ce; 6.5× vs. 5cf |
| Conditions | Estimated solubility in 20 mM phosphate (pH 6.5) and 50 mM KCl buffer at 23 °C |
Why This Matters
Higher aqueous solubility directly enables higher assay concentrations without co-solvent artifacts, reduces the risk of false negatives in biochemical screens due to compound precipitation, and improves developability in early-stage lead optimization—making this specific phenyl substitution pattern the preferred choice when solubility-limited pharmacology is a concern.
- [1] Kohoutova K, Dočekal V, Ausserlechner MJ, Kaiser N, Tekel A, Mandal R, Horvath M, Obsilova V, Vesely J, Hagenbuchner J, Obsil T. Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ACS Omega. 2022;7(38):34632–34646. Table 1. View Source
